2-Acétamido-1,2-didéoxynojirimycine
Vue d'ensemble
Description
Acétamidodidéoxynojirimycine : est un dérivé d'iminos sucre synthétique connu pour ses effets inhibiteurs puissants sur les glycosidases, en particulier les hexosaminidases. Ce composé a suscité un intérêt significatif en raison de ses applications thérapeutiques potentielles dans le traitement de divers troubles de stockage lysosomique et d'autres maladies.
Applications De Recherche Scientifique
Chemistry: In chemistry, acetamidodideoxynojirimycin is used as a ligand for the affinity purification of N-acetylglucosaminidases. It serves as a transition state analogue inhibitor, helping to identify and characterize glycosidases .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and to inhibit specific glycosidases, providing insights into cellular processes involving glycoproteins and glycolipids.
Medicine: Medically, acetamidodideoxynojirimycin shows promise in treating lysosomal storage disorders by inhibiting enzymes that degrade glycosaminoglycans. It is also being explored for its potential in cancer therapy and antiviral treatments.
Industry: In the industrial sector, acetamidodideoxynojirimycin is used in the production of pharmaceuticals and as a biochemical tool in various research applications.
Mécanisme D'action
Target of Action
2-Acetamido-1,2-Dideoxynojirmycin primarily targets hexosaminidases , a group of enzymes that catalyze the hydrolysis of terminal, non-reducing N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans .
Mode of Action
As a potent and selective inhibitor of hexosaminidases , 2-Acetamido-1,2-Dideoxynojirmycin interacts with these enzymes, suppressing their activity . This interaction results in the inhibition of the breakdown of complex sugars, altering the normal metabolic processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by 2-Acetamido-1,2-Dideoxynojirmycin is the N-glycosylation pathway . By inhibiting hexosaminidases, this compound disrupts the normal breakdown of glycoproteins, gangliosides, and glycosaminoglycans, leading to an accumulation of these complex sugars within the cell .
Result of Action
The inhibition of hexosaminidases by 2-Acetamido-1,2-Dideoxynojirmycin leads to a disruption in the normal metabolic processes within the cell . This can result in the accumulation of complex sugars, which may have therapeutic potential for the treatment of various diseases, including several lysosomal storage disorders .
Analyse Biochimique
Biochemical Properties
2-Acetamido-1,2-Dideoxynojirmycin interacts with N-Acetyl-3-hexosaminidase (HEX), a member of lysosomal hydrolases . HEX catalyzes the hydrolysis of terminal, non-reducing N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) .
Cellular Effects
In the cellular context, 2-Acetamido-1,2-Dideoxynojirmycin, by inhibiting HEX, can influence cell function. HEX, when released by chondrocytes into the extracellular compartment, promotes cartilage matrix degradation . Therefore, the inhibition of HEX by 2-Acetamido-1,2-Dideoxynojirmycin could potentially prevent this degradation.
Molecular Mechanism
At the molecular level, 2-Acetamido-1,2-Dideoxynojirmycin exerts its effects by inhibiting the enzyme beta-hexosaminidase . This inhibition prevents the hydrolysis of terminal, non-reducing N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) .
Metabolic Pathways
2-Acetamido-1,2-Dideoxynojirmycin is involved in the metabolic pathway of N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) . It interacts with the enzyme N-Acetyl-3-hexosaminidase (HEX) in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acétamidodidéoxynojirimycine implique généralement la réduction stéréosélective de sucres nitro ou azido correspondants, suivie d'une acylation. Une méthode courante comprend la réduction du 2-nitro-1,2-didéoxy-D-glucitol en l'amine correspondante, qui est ensuite acétylée pour donner l'acétamidodidéoxynojirimycine .
Méthodes de production industrielle : La production industrielle d'acétamidodidéoxynojirimycine implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, employant souvent des techniques avancées telles que la synthèse en flux continu et la chromatographie liquide haute performance (HPLC) pour la purification.
Analyse Des Réactions Chimiques
Types de réactions : L'acétamidodidéoxynojirimycine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire différents dérivés aminés.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'acétamidodidéoxynojirimycine, tels que les dérivés oxo, les dérivés aminés et les iminos sucres substitués.
Applications de la recherche scientifique
Chimie : En chimie, l'acétamidodidéoxynojirimycine est utilisée comme ligand pour la purification par affinité des N-acétylglucosaminidases. Elle sert d'analogue de l'état de transition inhibiteur, aidant à identifier et à caractériser les glycosidases .
Biologie : En recherche biologique, ce composé est utilisé pour étudier les mécanismes enzymatiques et pour inhiber des glycosidases spécifiques, fournissant des informations sur les processus cellulaires impliquant les glycoprotéines et les glycolipides.
Médecine : Médicalement, l'acétamidodidéoxynojirimycine montre un potentiel prometteur dans le traitement des troubles de stockage lysosomique en inhibant les enzymes qui dégradent les glycosaminoglycanes. Elle est également explorée pour son potentiel en thérapie anticancéreuse et en traitements antiviraux.
Industrie : Dans le secteur industriel, l'acétamidodidéoxynojirimycine est utilisée dans la production de produits pharmaceutiques et comme outil biochimique dans diverses applications de recherche.
Mécanisme d'action
L'acétamidodidéoxynojirimycine exerce ses effets en imitant l'état de transition des substrats glycosidase, inhibant ainsi ces enzymes. Elle se lie au site actif des glycosidases, empêchant l'hydrolyse des liaisons glycosidiques. Cette inhibition affecte diverses voies moléculaires, en particulier celles impliquant le métabolisme des glycoprotéines et des glycolipides.
Comparaison Avec Des Composés Similaires
Composés similaires :
Déoxynojirimycine : Un autre iminos sucre présentant des propriétés inhibitrices des glycosidases similaires.
Miglitol : Un dérivé utilisé comme agent antidiabétique.
Voglibose : Un autre inhibiteur des glycosidases utilisé dans la gestion du diabète.
Unicité : L'acétamidodidéoxynojirimycine est unique en raison de ses effets inhibiteurs spécifiques sur les hexosaminidases et de ses applications thérapeutiques potentielles dans les troubles de stockage lysosomique. Ses modifications structurelles améliorent sa sélectivité et sa puissance par rapport à d'autres iminos sucres.
Activité Biologique
2-Acetamido-1,2-Dideoxynojirimycin (ADNJ) is a synthetic iminosugar compound recognized for its significant biological activity, particularly as an inhibitor of glycosidases. It exhibits potential therapeutic applications in managing metabolic disorders and infections due to its ability to interact with various enzymes involved in carbohydrate metabolism.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₆N₂O₄
- Structural Features : Contains an acetamido group and two deoxygenated carbon atoms, classifying it as an iminosugar. This structural modification enhances its interaction with glycosidases compared to natural sugars.
Enzyme Inhibition
ADNJ primarily acts as a competitive inhibitor of several glycosidases, which are enzymes that cleave glycosidic bonds in carbohydrates. The compound has shown effectiveness against:
- α-glucosidase : Inhibiting this enzyme can help manage blood sugar levels, making it a candidate for diabetes treatment.
- β-glucosidases : Targeting these enzymes may have implications for lysosomal storage disorders.
- Hexosaminidases : ADNJ selectively inhibits specific isoforms of hexosaminidases, which are crucial in the metabolism of glycoproteins and glycolipids, showing potential in treating glycosylation disorders and certain cancers .
Antimicrobial Properties
Research indicates that ADNJ possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi by interfering with their cell wall synthesis or carbohydrate metabolism. This suggests potential applications in treating bacterial and fungal infections.
Studies utilizing X-ray crystallography have elucidated the binding mechanism of ADNJ to its target enzymes. For instance, it has been shown to bind tightly to the active site of glycoside hydrolases, demonstrating a significantly lower dissociation constant () compared to other known inhibitors:
Inhibitor | (μM) | Binding Affinity |
---|---|---|
ADNJ | 3.6 ± 0.3 | High |
PUGNAc | 6.2 ± 0.1 | Moderate |
6AcCAS | 92 ± 5 | Low |
ADNJ's competitive inhibition pattern suggests that it binds at the same site as natural substrates, effectively blocking their access and preventing enzymatic activity .
Case Study 1: Mucopolysaccharidosis III (MPS III)
A study highlighted the use of ADNJ in the context of MPS III, a disorder characterized by the accumulation of glycosaminoglycans due to enzyme deficiencies. The compound demonstrated a significant ability to inhibit β-N-acetylglucosaminidase activity, which is crucial for managing symptoms associated with this condition .
Case Study 2: Antimicrobial Efficacy
In another investigation, ADNJ was tested against various bacterial strains. Results indicated that it effectively inhibited growth by disrupting carbohydrate metabolism pathways essential for bacterial survival. This opens avenues for developing new antimicrobial therapies based on its structure and mechanism.
Propriétés
IUPAC Name |
N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909404 | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105265-96-1 | |
Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.